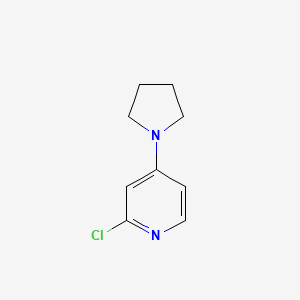

2-Chloro-4-pyrrolidinopyridine

CAS No.: 874758-84-6

Cat. No.: VC2037499

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874758-84-6 |

|---|---|

| Molecular Formula | C9H11ClN2 |

| Molecular Weight | 182.65 g/mol |

| IUPAC Name | 2-chloro-4-pyrrolidin-1-ylpyridine |

| Standard InChI | InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

| Standard InChI Key | BCJAIBOGGBWBGP-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC(=NC=C2)Cl |

| Canonical SMILES | C1CCN(C1)C2=CC(=NC=C2)Cl |

Introduction

2-Chloro-4-pyrrolidinopyridine is a chemical compound with the molecular formula C₉H₁₁ClN₂ and a molecular weight of approximately 182.7 g/mol . It is primarily used in research and industrial applications, particularly in the synthesis of various pharmaceutical and chemical intermediates. This compound is classified as a pyridine derivative, which is a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in organic synthesis.

Synthesis and Chemical Reactions

While specific synthesis methods for 2-Chloro-4-pyrrolidinopyridine are not detailed in the available sources, compounds of this nature are typically synthesized through nucleophilic substitution reactions or other organic synthesis techniques. The presence of a chlorine atom makes it susceptible to substitution reactions, which can be exploited to introduce various functional groups, thereby expanding its utility in chemical synthesis.

Safety and Handling

This compound is intended for professional use in research laboratories and industrial settings. It is not suitable for medical or consumer use and cannot be shipped to residential addresses or medical facilities . Handling should follow standard safety protocols for chemical substances, including the use of protective equipment and adherence to proper storage guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume